molecular formula C18H13ClN2O3S3 B2670892 (5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 301193-99-7

(5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2670892
CAS No.: 301193-99-7
M. Wt: 436.94
InChI Key: XIGIDHMVXJDZBB-MHWRWJLKSA-N
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Description

Historical Development of Thiazolidinone Scaffold

The thiazolidinone scaffold emerged as a pharmacologically significant heterocycle following its initial synthesis by Kallenberg in 1923 via the reaction of carbonyl sulfide with α-halogenated carboxylic acids. Early applications focused on antimicrobial agents, but a pivotal shift occurred in the 1970s with the discovery of ciglitazone, the first thiazolidinedione (TZD) demonstrating antihyperglycemic activity through peroxisome proliferator-activated receptor gamma (PPARγ) modulation. Subsequent derivatives, such as pioglitazone and rosiglitazone, highlighted the scaffold’s adaptability in addressing type 2 diabetes mellitus, albeit with challenges related to hepatotoxicity and cardiovascular risks. Parallel developments revealed thiazolidinones’ utility in antiparasitic, anticancer, and anti-inflammatory contexts, solidifying their status as a cornerstone in medicinal chemistry.

Significance of 2-Thioxo-1,3-Thiazolidin-4-One Structure

The 2-thioxo variant of the thiazolidinone core introduces a thiocarbonyl group at position 2, markedly altering electronic and steric properties. This modification enhances hydrogen-bonding capacity and metal-coordination potential, critical for interactions with enzymatic active sites. For instance, the 2-sulfanylidene group in the target compound may facilitate binding to zinc-containing metalloproteases or redox-sensitive targets. Comparative studies demonstrate that 2-thioxo derivatives exhibit superior inhibitory activity against aldose reductase and histone deacetylases compared to their oxo counterparts, attributed to increased electron delocalization and hydrophobic interactions.

Table 1: Influence of Substituents on Thiazolidinone Bioactivity

Position Substituent in Target Compound Structural Impact Biological Relevance
C3 Ethyl Enhances lipophilicity, modulates pharmacokinetics Improves membrane permeability and metabolic stability
C5 (5E)-Arylidene with nitro and chlorophenyl sulfanyl Conjugation stabilizes planar geometry, nitro group withdraws electrons Promotes π-π stacking with aromatic residues in target proteins
S2 Sulfanylidene Increases polarizability and redox reactivity Facilitates covalent or coordination bonds with cysteine or zinc ions

Role of (5E)-5-[[2-(4-Chlorophenyl)sulfanyl-5-Nitrophenyl]methylidene]-3-Ethyl-2-Sulfanylidene-1,3-Thiazolidin-4-One in Contemporary Research

This compound’s structural complexity enables multifaceted interactions with biological targets. The (5E)-configuration ensures optimal spatial alignment of the arylidene moiety, positioning the nitro group for electron-deficient aromatic interactions and the chlorophenyl sulfanyl chain for hydrophobic binding. Such features are critical in modulating enzymes like histone deacetylases (HDACs), where the hydroxamate-thiazolidinone hybrid 12i demonstrated nanomolar IC~50~ values and anti-metastatic effects in lung cancer models. Similarly, the nitro group’s electron-withdrawing nature may mimic transition states in oxidoreductases, as seen in aldose reductase inhibitors.

Privileged Scaffold Status in Drug Discovery

Thiazolidinones qualify as privileged scaffolds due to their capacity to yield structurally diverse, biologically active derivatives. The target compound exemplifies this through its three modifiable sites:

  • N3-Alkylation : The ethyl group at N3 balances solubility and bioavailability, a strategy validated in PPARγ agonists like rosiglitazone.
  • C5-Substitution : Arylidene groups at C5, particularly those with nitro substituents, enhance antiparasitic activity by disrupting Toxoplasma gondii invasion mechanisms.
  • S2-Functionalization : The sulfanylidene group’s redox activity underpins anti-inflammatory effects via suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.

Table 2: Therapeutic Applications of Thiazolidinone Derivatives

Application Target Pathway Example Derivative Key Structural Feature
Antidiabetic PPARγ activation Rosiglitazone N3-Methyl, C5-Benzylidene
Antiparasitic Toxoplasma gondii invasion 5-Arylidene-2-thioxo Nitrobenzene at C5
Anticancer HDAC inhibition Hydroxamate-thiazolidinone S2-Hydroxamate
Anti-inflammatory TNF-α/IL-6 suppression 3-Alkyl-2-thioxo Chlorophenyl at C5

Properties

IUPAC Name

(5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S3/c1-2-20-17(22)16(27-18(20)25)10-11-9-13(21(23)24)5-8-15(11)26-14-6-3-12(19)4-7-14/h3-10H,2H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGIDHMVXJDZBB-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a thiazolidinone core structure with various substituents that contribute to its biological properties. The synthesis typically involves multi-step reactions starting from thiazolidine derivatives and employing methods such as condensation reactions with substituted phenylsulfanyl compounds.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC16H15ClN2O3S2
Molecular Weight394.88 g/mol
Key Functional GroupsThiazolidinone, Nitro, Chlorophenyl

Biological Activity Overview

Thiazolidin-4-one derivatives are known for a wide range of biological activities including:

  • Antioxidant Activity : These compounds exhibit significant free radical scavenging abilities. For instance, studies have shown that modifications at specific positions can enhance antioxidant properties, as measured by assays like DPPH and ABTS .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have been reported to inhibit the growth of MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells with IC50 values in the low micromolar range .
  • Anti-inflammatory Properties : Thiazolidinones have been linked to anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and mediators .

The biological activities of thiazolidinones can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of electron-donating groups enhances the ability to neutralize free radicals, thereby reducing oxidative stress in cells.
  • Cytotoxic Mechanism : Thiazolidinones may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Mechanism : These compounds can suppress the NF-kB pathway, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Several studies have highlighted the efficacy of thiazolidinone derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of thiazolidinones and evaluated their cytotoxicity against various cancer cell lines. Compound 44 showed potent activity against HT-29 cells with an IC50 value of 0.31 µM, indicating strong anticancer potential .
  • Antioxidant Evaluation :
    • A comparative study assessed the antioxidant activity of multiple thiazolidinone derivatives using the DPPH assay. Compounds with hydroxyl substitutions exhibited significantly higher antioxidant capacities than their counterparts without such modifications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. Studies have shown that (5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one demonstrates significant activity against various bacterial strains. The presence of the nitrophenyl group is believed to enhance its efficacy by disrupting bacterial cell wall synthesis .

Anticancer Properties

Thiazolidinones have been investigated for their potential anticancer activities. Preliminary studies suggest that this specific compound may induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways. In vitro assays have demonstrated promising results against several cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common among thiazolidinone derivatives. Research has indicated that it may inhibit inflammatory mediators and cytokines, providing a basis for its use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various thiazolidinones included this compound. Results showed a significant reduction in bacterial growth rates compared to control groups .
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to a decrease in cell viability and induced apoptosis as evidenced by increased levels of caspase activation .

Comparison with Similar Compounds

Key Findings :

  • The cyclopentyl substituent in introduces conformational rigidity, which may enhance selectivity for enzymes with deep binding pockets.
  • The nitro group at the 5-position (target compound) versus 2-position () alters electronic distribution, possibly enhancing electrophilic interactions in biological systems.

Physicochemical Properties

Table 1: Molecular Weight and Key Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Notable Substituents
301193-96-4 (Target) C₁₉H₁₅ClN₂O₃S₃ 450.97 4-Chlorophenylsulfanyl, Ethyl
882073-16-7 C₂₃H₁₆ClN₂O₃S₃ 515.03 Benzyl
67664-29-3 C₁₆H₁₀N₂O₃S₂ 342.39 Phenyl, 2-Nitro

Analysis :

  • Higher molecular weight in the target compound (450.97 vs.
  • The ethyl group (target) provides moderate lipophilicity compared to the benzyl group in , balancing solubility and bioavailability.

Electronic and Steric Effects

  • Nitro Group : The nitro group at the 5-position (target) is meta-directing, influencing electrophilic substitution patterns and hydrogen-bonding capabilities .
  • Chlorophenylsulfanyl Group: The 4-chloro substituent enhances electron-withdrawing effects, stabilizing the thione tautomer of the thiazolidinone core, which is critical for biological activity .
  • Ethyl vs. Bulkier Groups : The ethyl group at N-3 minimizes steric hindrance, allowing better packing in crystal lattices (as inferred from crystallography tools like SHELX and WinGX ), whereas bulkier groups like benzyl may disrupt crystallinity.

Q & A

Basic: What synthetic methodologies are recommended for efficient preparation of this thiazolidin-4-one derivative?

Methodological Answer:
The compound can be synthesized via a multi-step protocol:

Condensation Reaction : React 2-(4-chlorophenyl)sulfanyl-5-nitrobenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one in a DMF/acetic acid mixture under reflux (2–4 hours). Sodium acetate acts as a base to facilitate enolate formation .

Purification : Recrystallize the product from a DMF-ethanol mixture to isolate the (E)-isomer selectively. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation be resolved?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism) by determining the crystal structure. Use SHELX software for refinement, as demonstrated for analogous thiazolidinones .
  • Complementary Techniques : Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR to assign proton-carbon correlations and IR spectroscopy to confirm the C=S stretch (~1,200 cm1^{-1}) .

Advanced: What experimental strategies optimize the nitro group’s stability during functionalization?

Methodological Answer:

  • Controlled Reductive Conditions : Use catalytic hydrogenation (H2_2, Pd/C) at 25°C to avoid over-reduction to amines. Monitor via UV-Vis spectroscopy (λ~400 nm for nitro absorption) .
  • Protective Group Chemistry : Temporarily mask the nitro group with Boc anhydride prior to electrophilic substitutions on the thiazolidinone core .

Basic: What analytical techniques are critical for characterizing sulfur-containing moieties in this compound?

Methodological Answer:

  • Elemental Analysis : Quantify sulfur content via combustion analysis (deviation <0.3% expected).
  • Mass Spectrometry : Use HRMS-ESI to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 463.98) and fragmentation patterns .
  • Raman Spectroscopy : Identify the C=S vibrational mode at ~650 cm1^{-1} .

Advanced: How can computational methods (e.g., DFT) predict reactivity of the exocyclic methylidene group?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic attack sites on the methylidene carbon .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO) on tautomerization equilibria between thione and thiol forms .

Advanced: What strategies mitigate side reactions during electrophilic substitution on the chlorophenyl ring?

Methodological Answer:

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to direct substituents to the para-nitro group’s ortho position .
  • Friedel-Crafts Guarding : Block undesired alkylation by pre-functionalizing the thiazolidinone nitrogen with a trimethylsilyl group .

Basic: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to buffers (pH 1–13) at 40°C for 48 hours. Analyze degradation products via HPLC-PDA (C18 column, acetonitrile/water gradient).
  • Kinetic Modeling : Calculate degradation rate constants using first-order kinetics; identify pH-sensitive bonds (e.g., imine hydrolysis at pH <3) .

Advanced: What crystallographic challenges arise due to the compound’s non-planar structure?

Methodological Answer:

  • Twinned Crystals : Mitigate using seeding techniques in 2-methyltetrahydrofuran.
  • Disorder Modeling : Refine disordered sulfanyl groups using PART instructions in Olex2 .

Advanced: How to establish structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

  • Analog Synthesis : Modify the 4-chlorophenyl and nitro substituents systematically.
  • Biological Assays : Test against S. aureus (MIC assay) and correlate with Hammett σ values to quantify electronic effects .

Basic: What safety protocols are essential when handling this compound’s thiol byproducts?

Methodological Answer:

  • Ventilation : Use fume hoods during synthesis to avoid exposure to volatile thiols (odor threshold ~10 ppb).
  • Neutralization : Treat waste with 10% NaOH to oxidize residual thiols to disulfides .

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